N-苯基吡啶氯化物

描述

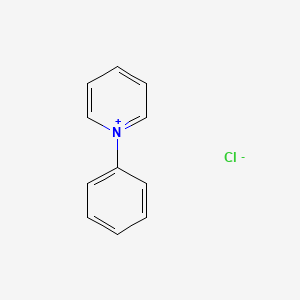

N-Phenylpyridinium chloride is a chemical compound with the molecular formula C11H10ClN . It is a main product in the category of BOC Sciences .

Synthesis Analysis

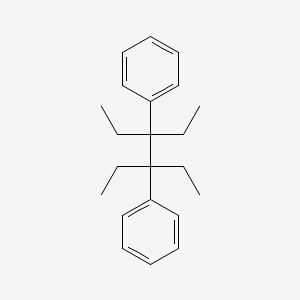

Pyridinium salts, including N-Phenylpyridinium chloride, have been synthesized through various routes and have been used in a wide range of research topics . A versatile and effective method was developed to prepare these ionic compounds from their precursor chloride .Molecular Structure Analysis

The molecular structure of N-Phenylpyridinium chloride is determined by X-ray crystal structure analyses . The structure determination of small molecule compounds has been carried out using various techniques, including X-ray crystallography .Chemical Reactions Analysis

Pyridinium salts, including N-Phenylpyridinium chloride, have been highlighted in terms of their synthetic routes and reactivity . The direct phenylation of a nitrogen atom has been carried out for fused pyridine derivatives by ion-molecular interaction of nucleogenic phenyl cations with acridine and phenanthridine .科学研究应用

增强分子超极化率

N-苯基吡啶衍生物,例如 N-苯基-4,4'-联吡啶,因其增强分子二次超极化率的潜力而受到研究。这些化合物在产生具有强烈的金属到配体电荷转移吸收的钌(II)配合物盐方面显示出前景,突出了它们在非线性光学材料开发中的用途 (Coe 等,1998)。

铃木偶联反应催化

聚(N-乙基-4-乙烯基吡啶)溴化物稳定的钯纳米粒子已用于苯硼酸与芳基卤化物在水溶液中的铃木反应。这些纳米粒子在多次使用中表现出较低的活性损失,表明 N-苯基吡啶氯化物衍生物在促进有机合成中高效且可重复使用的催化剂方面的潜力 (Ren & Meng, 2008)。

用于准确浓度测定的荧光研究

已经进行了使用 N-丁基吡啶氯化物的荧光研究,以准确测定其在水溶液中的浓度。采用不同的光源和人工神经网络 (ANN),这种方法旨在开发用于监测此类化合物在催化化学过程中的浓度的可靠传感器,展示了该化学物质在精密分析中的效用 (Cancilla 等,2014)。

离子液体开发

N-苯基吡啶氯化物及其衍生物因其在离子液体开发中的作用而受到探索。这些物质由于其低熔点和潜在的环境效益,正被研究作为挥发性有机溶剂的替代品。研究集中于它们在催化、电解质和各种化学过程中的溶剂应用,强调了该化合物在绿色化学倡议中的重要性 (Rogers & Voth, 2007)。

气体捕获和储存

对包含吡啶盐的富氮共价三嗪骨架 (CTF) 的研究突出了 N-苯基吡啶氯化物在选择性碳捕获和储存中的潜力。这些材料显示出优异的气体吸收和极高的 CO2 选择性,表明它们在解决与温室气体排放相关的环境挑战方面的应用 (Hug 等,2015)。

作用机制

While there isn’t specific information available on the mechanism of action of N-Phenylpyridinium chloride, related compounds such as cetylpyridinium chloride have been studied. These compounds are expected to decrease new dental plaque growth, diminish the growth of pathogenic bacteria, and inhibit the production of virulence factors .

未来方向

Research on N-Phenylpyridinium chloride and related compounds continues to be a topic of interest. For instance, studies have been conducted on the effect of counter ions on the mesogenic ionic N-Phenylpyridiniums . Additionally, liquid crystals based on the N-Phenylpyridinium cation have been investigated, particularly focusing on their mesomorphism and the effect of the anion .

属性

IUPAC Name |

1-phenylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVXRBLKXPTIMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480624 | |

| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenylpyridinium chloride | |

CAS RN |

68579-35-1 | |

| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。